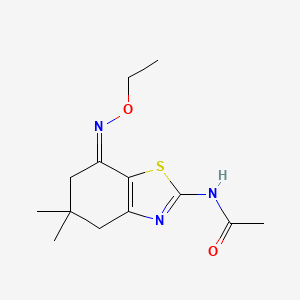

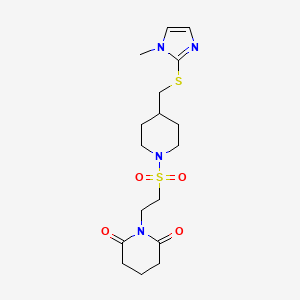

![molecular formula C18H20N2O5 B2535526 N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide CAS No. 1105230-77-0](/img/structure/B2535526.png)

N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide, commonly known as ENA-713, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ENA-713 belongs to the class of compounds known as nitroacetanilides, which have been extensively studied for their pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Applications

N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide is part of a group of acetamide derivatives that have been synthesized and studied for various pharmacological properties. These compounds, including derivatives like N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide, have been explored for their potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. The synthesis involves multi-step reactions starting from the Leuckart reaction, and their structural assignments are determined through techniques like IR, 1H NMR, 13C NMR, elemental analysis, and mass spectrum analysis. Some derivatives, such as compounds 3a, 3c, 3g, and 3h, demonstrated activities comparable to standard drugs due to the presence of bromo, tert-butyl, and nitro groups at specific positions (Rani, Pal, Hegde, & Hashim, 2016).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Further research on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, developed through the Leuckart synthetic pathway, has demonstrated potential anticancer, anti-inflammatory, and analgesic activities. These compounds, containing 1-phenylethylamine attached to substituted phenols, were evaluated against breast cancer and neuroblastoma cell lines, among others. It was found that halogens on the aromatic ring enhanced anticancer and anti-inflammatory activity. Specifically, compound 3c, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited notable anticancer, anti-inflammatory, and analgesic activities, indicating its potential as a therapeutic agent (Rani, Pal, Hegde, & Hashim, 2014).

Chemoselective Acetylation in Drug Synthesis

This compound is structurally related to other acetamide derivatives used in the chemoselective acetylation of 2-aminophenol, which is a step in synthesizing antimalarial drugs. The process involves using immobilized lipase as a catalyst and explores different acyl donors, agitation speeds, solvents, catalyst loadings, mole ratios, and temperatures to optimize the reaction. Vinyl acetate emerged as the best acyl donor, leading to an irreversible reaction and representing a kinetically controlled synthesis. Understanding the reaction mechanism, based on Lineweaver–Burk plots, indicated a ternary complex model with inhibition by vinyl acetate. This research highlights the importance of precise control in chemical reactions for efficient drug synthesis (Magadum & Yadav, 2018).

Eigenschaften

IUPAC Name |

N-[2-(4-ethoxyphenoxy)ethyl]-2-(4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c1-2-24-16-7-9-17(10-8-16)25-12-11-19-18(21)13-14-3-5-15(6-4-14)20(22)23/h3-10H,2,11-13H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKDZMSYJMDTPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCCNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-Ethoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2535445.png)

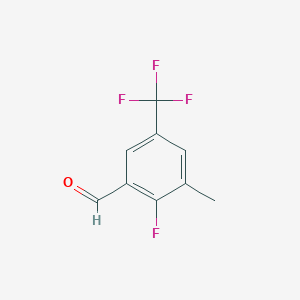

![2-(Tert-butylsulfonyl)-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}acetonitrile](/img/structure/B2535446.png)

![N-(9-ethyl-9H-carbazol-3-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2535457.png)

![4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one](/img/structure/B2535458.png)

![2-(4-methoxybenzamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2535461.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2535465.png)

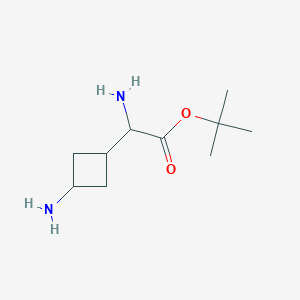

![butyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2535466.png)